Betamethasone-d5 21-Phosphate
Description
Contextualizing Deuterated Steroids in Chemical and Biochemical Sciences
Deuterated steroids are steroid molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612). nih.gov This isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions or biological systems. wikipedia.org In fields like mass spectrometry, the increased mass of deuterated compounds allows them to be easily distinguished from their non-labeled counterparts, making them ideal for use as internal standards in quantitative analysis. nih.govacanthusresearch.com The use of stable isotopes like deuterium is preferred over radioactive isotopes in many applications due to safety and handling considerations. acanthusresearch.com
Significance of Betamethasone (B1666872) 21-Phosphate as a Glucocorticoid Ester in Research
Betamethasone 21-Phosphate is a water-soluble ester of betamethasone, a potent synthetic glucocorticoid. lktlabs.comtcichemicals.com Its anti-inflammatory and immunosuppressive properties make it a subject of interest in various research areas. lktlabs.com The phosphate (B84403) group enhances its solubility in aqueous solutions, a useful characteristic for in vitro studies. vulcanchem.comtcichemicals.com Its well-defined chemical structure and biological activity provide a solid foundation for its use as a parent compound in the development of labeled analogues for research purposes. medchemexpress.commedchemexpress.com
Rationale for Isotopic Labeling: The Role of Deuterium in Advanced Chemical Studies
Isotopic labeling with deuterium is a cornerstone of modern analytical and metabolic research. synmr.in The key principle behind its utility is the kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond. bioscientia.de This can slow down metabolic processes at the site of deuteration, a property that can be exploited to study metabolic pathways. symeres.com
In analytical techniques like mass spectrometry, the mass difference between the deuterated standard and the non-deuterated analyte allows for precise quantification, correcting for variations during sample preparation and analysis. wikipedia.orgacanthusresearch.com Deuterium labeling is often more cost-effective than labeling with other stable isotopes like ¹³C or ¹⁵N. acanthusresearch.com The strategic placement of deuterium atoms on a molecule is crucial to prevent their exchange with hydrogen atoms from the surrounding environment, ensuring the stability of the label. acanthusresearch.com
Overview of Research Applications for Betamethasone-d5 21-Phosphate
The primary research applications of this compound stem from its nature as a stable isotope-labeled internal standard.
In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an internal standard for the accurate quantification of betamethasone in biological samples. vulcanchem.com By adding a known amount of the deuterated standard to a sample, researchers can compensate for analyte loss during sample extraction and variations in instrument response, leading to more accurate and reliable measurements. vulcanchem.comallenpress.com This is crucial for establishing standardized analytical methods and ensuring the quality control of research data. cleanchemlab.comsynzeal.com
While direct human metabolism studies with this compound are not its primary use, it is a valuable tool in non-human and in vitro pharmacokinetic and metabolic studies. symeres.comnih.gov By tracing the fate of the deuterated compound, researchers can identify metabolites and understand the biochemical pathways involved in the breakdown of betamethasone. symeres.com The altered metabolic rate due to the kinetic isotope effect can help in elucidating the specific enzymes and steps involved in its metabolism. bioscientia.de These studies provide foundational knowledge for drug development and toxicology.
This compound is used in the development and validation of analytical reference standards. cleanchemlab.comaxios-research.com A well-characterized reference standard is essential for the quality control of pharmaceutical preparations and for ensuring the consistency and accuracy of analytical testing across different laboratories. cleanchemlab.comsynzeal.com Its use helps in the validation of analytical methods by providing a reliable point of comparison. cleanchemlab.com
Properties
Molecular Formula |
C₂₂H₂₅D₅FO₈P |
|---|---|
Molecular Weight |
477.47 |
Synonyms |
(11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)pregna-1,4-diene-3,20-dione-d5; 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene_x000B_-3,20-dione-d5 21-(Dihydrogen Phosphate); |
Origin of Product |
United States |
Chemical Synthesis and Advanced Structural Characterization of Betamethasone D5 21 Phosphate
Synthetic Methodologies for Deuterium (B1214612) Incorporation
The introduction of deuterium into the betamethasone (B1666872) molecule is a multi-step process that can involve various strategies, including isotopic exchange reactions on precursor molecules and the use of deuterium-enriched reagents during the synthesis.
Isotopic Exchange Reactions in Betamethasone Precursors
One common method for incorporating deuterium into steroid structures is through hydrogen-deuterium exchange reactions. These reactions are typically performed on a betamethasone precursor before the final phosphorylation step. Base-catalyzed exchange is a frequently employed technique, particularly for positions adjacent to carbonyl groups, where enolization can occur.
For instance, a betamethasone precursor can be treated with a deuterated solvent, such as methanol-d4 (B120146) (MeOD), in the presence of a strong base like sodium deuteroxide (NaOD). nih.gov This environment facilitates the exchange of acidic protons with deuterium atoms from the solvent. In the betamethasone structure, the protons at the C-4 position are susceptible to this type of exchange due to the conjugated enone system in the A-ring. Similarly, protons at other positions can be targeted depending on the specific reaction conditions and the precursor used. nih.gov
Utilization of Deuterium-Enriched Reagents in Esterification
Deuterium can also be introduced by using reagents that are enriched with the isotope during key synthetic steps. The final step in the synthesis of Betamethasone-d5 21-Phosphate is the esterification (phosphorylation) of the C-21 hydroxyl group. While the phosphorylation itself is typically achieved using reagents like phosphorus oxychloride or pyrophosphoryl chloride, deuterium incorporation at the C-21 position often involves the use of deuterated reagents earlier in the synthesis of the side chain. google.com
For example, a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), can be used to introduce deuterium atoms when converting a carbonyl group to a hydroxyl group at a precursor stage of the C-21 side chain. nih.gov This method ensures the stable incorporation of deuterium at specific, non-exchangeable positions. The resulting deuterated betamethasone precursor is then carried forward to the final phosphorylation step to yield the desired product.
Specific Deuteration Positions and Their Rationale (e.g., C-4, C-6, C-11, C-12, C-21)
In commercially available this compound, deuterium atoms are strategically placed to ensure metabolic stability and prevent in-source back-exchange during analysis. A common labeling pattern involves deuteration at the C-4, C-6, and C-21 positions. alentris.orgcleanchemlab.com
The rationale for selecting these positions is primarily driven by its application as an internal standard in quantitative bioanalysis. veeprho.com
Mass Shift: The incorporation of five deuterium atoms results in a mass increase of five atomic mass units (amu) compared to the unlabeled parent drug. This significant mass difference allows for the clear differentiation between the internal standard and the analyte in a mass spectrometer, preventing signal overlap.
Chemical and Physical Similarity: Despite the mass difference, the deuterated standard is chemically and physically almost identical to the unlabeled betamethasone. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, which is crucial for correcting for analyte loss and matrix effects. veeprho.com
Isotopic Stability: The C-H bonds at the selected positions are stable and not prone to exchange with protons from the surrounding environment under typical physiological or analytical conditions. This stability is essential for maintaining the integrity of the labeled standard throughout the analytical process.
| Deuteration Site | Number of Deuterium Atoms | Rationale |
| C-4 | 1 | Stable position within the A-ring, provides mass shift. |
| C-6 | 2 | Stable position, contributes to the overall mass shift. |
| C-21 | 2 | Stable position on the side chain, adjacent to the phosphate (B84403) group. |
Spectroscopic and Spectrometric Characterization Techniques for Deuterated Compounds
Rigorous characterization is essential to confirm the successful synthesis, isotopic purity, and structural integrity of this compound. This is achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Isotopic Purity
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds. It provides two critical pieces of information:
Molecular Weight Confirmation: HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the experimental determination of the molecular weight, which can be compared to the theoretical exact mass calculated from the molecular formula (C₂₂H₂₅D₅FO₈P). This confirms the successful incorporation of the five deuterium atoms. cleanchemlab.com
Isotopic Purity Assessment: The high resolution of the instrument allows for the separation of ions with very small mass differences. By examining the isotopic pattern of the molecular ion peak, analysts can determine the isotopic enrichment and purity of the sample. This involves quantifying the relative abundance of the desired d5 species compared to molecules with fewer deuterium atoms (d0 to d4), providing a measure of the synthesis's success.
| Compound | Molecular Formula | Theoretical Exact Mass (monoisotopic) |
| Betamethasone 21-Phosphate | C₂₂H₃₀FO₈P | 472.1638 u |
| This compound | C₂₂H₂₅D₅FO₈P | 477.1953 u |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ²H NMR) for Deuterium Location and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the precise location of the deuterium labels within the steroid framework. rsc.org A combination of different NMR experiments is used for comprehensive structural elucidation.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions (C-4, C-6, and C-21) will be absent or significantly diminished in intensity. The disappearance of these specific resonances, when compared to the spectrum of unlabeled betamethasone, provides strong evidence for successful deuteration at those sites.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum offers further confirmation. Carbons directly bonded to deuterium atoms exhibit two key changes: the signal is split into a multiplet due to one-bond carbon-deuterium (C-D) coupling, and the chemical shift is slightly altered (typically an upfield shift) due to the isotopic effect. For example, a CD₂ group would appear as a triplet of triplets, which is distinctly different from the corresponding CH₂ group in the unlabeled compound.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals only for the deuterium atoms incorporated into the molecule. The chemical shifts of these signals are identical to the proton chemical shifts of the same positions, providing direct and unequivocal proof of the location of the deuterium labels.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint, confirming the presence of key structural motifs.
The analysis of the non-deuterated compound, Betamethasone Sodium Phosphate, reveals characteristic absorption bands that are also expected in its deuterated counterpart. edqm.eunih.gov The major vibrational modes correspond to the distinct functional groups within the steroid structure. nih.gov The introduction of five deuterium atoms is not expected to significantly alter the primary absorption bands related to the core functional groups but may introduce subtle shifts or new, weaker bands associated with C-D (carbon-deuterium) bond vibrations.
Key functional groups and their expected IR absorption regions include the carbonyl (C=O) stretching vibrations from the ketone groups in the steroid rings, typically observed around 1658-1717 cm⁻¹. researchgate.net The broad absorption band corresponding to the O-H stretching of the hydroxyl groups is also a prominent feature. Additionally, the phosphate group (P=O and P-O) introduces its own characteristic stretching vibrations. nih.gov A comparative analysis with the non-deuterated standard allows for precise identification and confirmation of the molecular structure. nih.gov
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Hydroxyl) | Stretching | 3200-3600 (Broad) |
| C=O (Ketone) | Stretching | 1658-1717 |
| C=C (Alkene) | Stretching | 1600-1680 |
| P=O (Phosphate) | Stretching | 1250-1300 |
| P-O (Phosphate) | Stretching | 950-1100 |
| C-F (Fluorine) | Stretching | 1000-1400 |
Purity Assessment and Stability Studies for Reference Materials
The utility of this compound as a reference standard is contingent upon its high purity and well-defined stability profile. Chromatographic techniques are central to these assessments.
Chromatographic Purity Determination (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant methods for assessing the purity of betamethasone phosphate compounds. edqm.eu These techniques separate the main compound from any impurities, including synthetic precursors, related substances, or degradation products. nih.gov
A typical method involves reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. ijpsonline.comkaust.edu.sa The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijpsonline.comkaust.edu.sa Detection is commonly performed using a UV detector, typically at a wavelength of around 240-254 nm, where the corticosteroid chromophore exhibits strong absorbance. edqm.euijpsonline.comtandfonline.com
UPLC systems, utilizing smaller particle size columns, offer higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. tandfonline.comrsc.org These methods can accurately quantify the purity of this compound, with results often demonstrating purities exceeding 97-99%. edqm.eu
Table 2: Typical HPLC/UPLC Conditions for Betamethasone Phosphate Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm for HPLC; 100 x 2.1 mm, 1.7 µm for UPLC) ijpsonline.comrsc.org |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid, Phosphate Buffer) kaust.edu.sawaters.com |
| Mobile Phase B | Acetonitrile or Methanol kaust.edu.sawaters.com |
| Elution Mode | Gradient or Isocratic ijpsonline.comsemanticscholar.org |
| Flow Rate | 0.3 - 1.0 mL/min ijpsonline.comtandfonline.com |
| Column Temperature | 40-50°C nih.govijpsonline.com |
| Detection | UV at 240-254 nm edqm.euijpsonline.comtandfonline.com |
Degradation Pathway Identification and Stability Profiling
Understanding the chemical stability of this compound is crucial for its proper storage and use as a reference material. Stability studies involve subjecting the compound to forced degradation conditions, such as heat, acid, base, and oxidation, to identify potential degradation products and understand the degradation pathways. nih.govjst.go.jp
Studies on the non-deuterated analogue, betamethasone sodium phosphate, have shown that it is susceptible to degradation, particularly under thermal stress. nih.govresearchgate.net One significant degradation pathway involves the formation of a betamethasone enol aldehyde intermediate, which can then undergo further reactions. nih.govresearchgate.net This can lead to the formation of four diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. nih.govresearchgate.netcolab.ws The structure of these degradants is typically elucidated using a combination of liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net
The stability profile of this compound is expected to be similar to its non-deuterated counterpart. However, the presence of deuterium atoms can sometimes lead to a "kinetic isotope effect," potentially slowing down certain degradation reactions where the cleavage of a C-H bond is the rate-determining step. Stability studies confirm the optimal storage conditions, typically at refrigerated temperatures (2-8°C) and protected from light, to ensure the integrity of the reference material over time. edqm.eu
Table 3: Common Degradants of Betamethasone Phosphate
| Degradant Name | Formation Condition |
|---|---|
| Betamethasone enol aldehyde | Thermal stress, Acid/Base catalysis nih.govresearchgate.net |
| Betamethasone 17-deoxy-20-hydroxy-21-oic acid (diastereomers) | Thermal stress (from enol aldehyde intermediate) nih.govresearchgate.net |
| Betamethasone | Hydrolysis of the phosphate ester drugbank.com |
Advanced Analytical Methodologies Utilizing Betamethasone D5 21 Phosphate
Role as an Internal Standard in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard, such as Betamethasone-d5 21-Phosphate, is considered the gold standard in quantitative mass spectrometry. nih.govresearchgate.net It offers a level of accuracy and precision that is difficult to achieve with other types of internal standards.
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Complex Matrices
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of analytes in complex matrices like plasma, urine, and tissue homogenates. researchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike"), in this case, this compound, to the sample before any sample processing. researchgate.net
The unlabeled (endogenous) analyte and the labeled internal standard are assumed to behave identically during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov By measuring the ratio of the mass spectrometric signals of the native analyte to the isotopically labeled internal standard, the concentration of the analyte in the original sample can be accurately determined. researchgate.net This is because any loss of analyte during the analytical process will be accompanied by a proportional loss of the internal standard, thus keeping their ratio constant.
Correction for Matrix Effects, Ionization Efficiency, and Instrument Drift in LC-MS/MS
One of the major challenges in quantitative LC-MS/MS analysis of biological samples is the "matrix effect". myadlm.org This phenomenon refers to the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting endogenous components from the sample matrix. myadlm.org These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
This compound plays a crucial role in mitigating these issues. vulcanchem.com Since the deuterated internal standard has nearly identical physicochemical properties to the unlabeled betamethasone (B1666872), it co-elutes from the liquid chromatography column at almost the same time. nih.gov Consequently, it experiences the same matrix effects and variations in ionization efficiency as the analyte of interest. vulcanchem.commyadlm.org By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out, leading to a more accurate and reliable quantification. vulcanchem.com Furthermore, the use of an isotope-labeled internal standard also corrects for instrument drift and fluctuations in the mass spectrometer's performance over time.
Development and Validation of LC-MS/MS Methods for Betamethasone and its Metabolites
The development of robust and reliable LC-MS/MS methods is essential for the accurate measurement of betamethasone and its metabolites in research settings. The use of this compound as an internal standard is a key component of these methods.
Chromatographic Separation Parameters (Column Chemistry, Mobile Phases, Gradients)
Effective chromatographic separation is critical for distinguishing betamethasone from its metabolites and other endogenous compounds. Reversed-phase chromatography is commonly employed for this purpose.
| Parameter | Typical Conditions |
| Column Chemistry | C8 or C18 columns are frequently used. researchgate.netrsc.org For instance, a Hypurity C18 column (150 mm × 2.1 mm, 5 µm) has been utilized for the separation of betamethasone and its metabolites. rsc.orgnih.gov Another study employed a Luna C18(2) column (150 mm × 2.0 mm, 5 µm) for betamethasone sodium phosphate (B84403). rsc.orgnih.gov |
| Mobile Phases | A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) is typical. researchgate.netscielo.br One method used a mobile phase consisting of methanol and 0.05 mM ammonium formate (90:10, v/v). scielo.br Another utilized a gradient with mobile phases of acetonitrile (B52724) and 0.1% (v/v) acetic acid in water. researchgate.net |
| Gradients | Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of all compounds of interest in a reasonable timeframe. researchgate.netethz.ch |
The separation of betamethasone from its epimer, dexamethasone, can be particularly challenging due to their structural similarity. dshs-koeln.de Specific chromatographic conditions, such as using a mobile phase of 30% acetonitrile and 70% ammonium acetate-acetic acid buffer, have been developed to achieve this separation. dshs-koeln.de
Mass Spectrometric Parameters (Ionization Modes, Multiple Reaction Monitoring (MRM) Transitions, Collision Energies)
The mass spectrometer is responsible for the detection and quantification of the analytes.
| Parameter | Typical Settings |
| Ionization Modes | Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of betamethasone and its derivatives. researchgate.netnih.gov |
| Multiple Reaction Monitoring (MRM) Transitions | MRM is a highly selective and sensitive detection mode used in tandem mass spectrometry. It involves monitoring a specific precursor ion to product ion transition for each analyte. For betamethasone, a common transition is m/z 393 > 373. scielo.br For a deuterated internal standard like betamethasone-d5, the transition would be shifted by the mass difference, for example, m/z 397.5 (for Betamethasone-d5) to a corresponding product ion. caymanchem.com A study on betamethasone sodium phosphate used the transition m/z 473.4 → 435.4. nih.gov |
| Collision Energies | The collision energy is optimized for each MRM transition to ensure efficient fragmentation of the precursor ion into the desired product ion. For betamethasone, a collision energy of 9 eV has been reported, while for a deuterated acetate (B1210297) internal standard, it was 10 eV. scielo.br |
Sample Preparation Techniques from Research Matrices (e.g., Plasma, Urine, Tissue Homogenates from In Vitro or Animal Studies)
Before analysis by LC-MS/MS, the analytes of interest must be extracted from the complex biological matrix. Common techniques include:
Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. A mixture of ether and n-hexane (4:1, v/v) has been used for the extraction of betamethasone and its metabolites from human plasma. rsc.orgnih.gov Another method for plasma samples involved the use of diisopropyl ether. scielo.brscielo.br
Solid-Phase Extraction (SPE): In SPE, the analytes are retained on a solid sorbent material while the matrix components are washed away. The analytes are then eluted with a small volume of solvent. SPE has been employed for the extraction of betamethasone sodium phosphate from plasma. rsc.orgnih.gov It is also a common technique for cleaning up urine samples before analysis. researchgate.net
Protein Precipitation (PP): This is a simpler but less clean extraction method where a solvent is added to precipitate proteins, which are then removed by centrifugation. While less selective, it can be used in some applications. nih.gov
In many protocols, after extraction, the solvent is evaporated, and the residue is reconstituted in the mobile phase before injection into the LC-MS/MS system. scielo.brscielo.br For urine samples, a hydrolysis step with β-glucuronidase is often performed to cleave conjugated metabolites before extraction. nih.govdshs-koeln.de
Application in Impurity Profiling and Quantitative Analysis of Related Compounds
This compound serves as a crucial internal standard in the impurity profiling and quantitative analysis of Betamethasone and its related compounds. synzeal.comveeprho.com Its structural similarity and distinct mass signature allow for accurate compensation of variations during sample preparation and analysis. nih.govchromatographyonline.com
Detection and Quantification of Betamethasone and its Phosphate Esters
The use of deuterated internal standards like this compound is paramount in liquid chromatography-mass spectrometry (LC-MS) based methods for the precise quantification of Betamethasone and its phosphate esters in various biological matrices. veeprho.comresearchgate.net By adding a known amount of the deuterated standard to samples, analysts can correct for matrix effects and variations in ionization efficiency, which are common challenges in bioanalytical methods. nih.govwuxiapptec.com
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for separating and identifying Betamethasone and its related compounds, including its phosphate esters. nih.govcapes.gov.br The development of stability-indicating HPLC methods allows for the separation of the active ingredient from its potential degradation products and impurities. nih.govresearchgate.net In these methods, this compound can be used to ensure the accuracy and precision of the quantification of Betamethasone and its phosphate esters. synzeal.comcleanchemlab.com
A key challenge in the analysis of Betamethasone is its differentiation from its epimer, Dexamethasone. dshs-koeln.de Advanced LC-MS/MS methods have been developed to achieve baseline separation and conclusive differentiation of these isomers and their various esterification products. nih.gov The use of an appropriate internal standard, such as this compound, is critical for the reliability of these analytical procedures. veeprho.com
Table 1: Analytical Parameters for Betamethasone Quantification using LC-MS/MS
| Parameter | Value | Reference |
| Column | Zorbax Eclipse XDB or Luna C8 | nih.gov |
| Mobile Phase | Gradient with 0.05 M ammonium acetate and acetonitrile | nih.gov |
| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) | nih.gov |
| Internal Standard | This compound | synzeal.comveeprho.com |
| Linear Range | 0.5–50.0 ng/mL | akjournals.com |
Characterization of Synthetic Impurities and Degradation Products
The synthesis of Betamethasone and its esters can result in the formation of various process-related impurities and degradation products. These impurities can arise from side reactions, incomplete reactions, or degradation of the API over time due to factors like heat, light, and pH. ijpsonline.comnih.govresearchgate.netnih.govhec.gov.pk The identification and quantification of these impurities are critical for ensuring the safety and efficacy of the final pharmaceutical product.
This compound plays a vital role in these analyses by serving as an internal standard in advanced analytical techniques like LC-MSn. nih.gov This allows for the accurate quantification of identified impurities. Forced degradation studies are often conducted to intentionally degrade the drug substance and identify potential degradation products that might form under various stress conditions. nih.gov
Common degradation pathways for Betamethasone esters include hydrolysis and isomerization. nih.govresearchgate.net For instance, Betamethasone-17-valerate can degrade to Betamethasone-21-valerate and Betamethasone alcohol. ijpsonline.comnih.gov Similarly, Betamethasone dipropionate can degrade into Betamethasone-17-propionate, Betamethasone-21-propionate, and Betamethasone alcohol. nih.gov Photodegradation can also lead to the formation of various products. nih.govhec.gov.pk The use of a deuterated internal standard like this compound ensures that the quantification of these degradation products is accurate and reliable.
Table 2: Common Impurities and Degradation Products of Betamethasone Esters
| Parent Compound | Impurity/Degradation Product | Type | Reference |
| Betamethasone | Dexamethasone (epimer) | Process-related | dshs-koeln.de |
| Betamethasone 17-Valerate | Betamethasone 21-Valerate | Degradation | ijpsonline.comnih.gov |
| Betamethasone 17-Valerate | Betamethasone Alcohol | Degradation | ijpsonline.comnih.gov |
| Betamethasone Dipropionate | Betamethasone 17-Propionate | Degradation | nih.gov |
| Betamethasone Dipropionate | Betamethasone 21-Propionate | Degradation | nih.gov |
| Betamethasone Dipropionate | Betamethasone Alcohol | Degradation | nih.gov |
Quality Control and Reference Standard Applications in Pharmaceutical Research
This compound is an essential tool in the quality control (QC) of pharmaceutical products containing Betamethasone. synzeal.comcleanchemlab.com As a reference standard, it is used in the development and validation of analytical methods to ensure their accuracy, precision, and robustness. synzeal.comsynthinkchemicals.com
In pharmaceutical research and manufacturing, reference standards are critical for confirming the identity, purity, and strength of drug substances and products. synthinkchemicals.com this compound, with its detailed characterization data, can be used for analytical method validation (AMV) and for QC applications during the commercial production of Betamethasone Sodium Phosphate. synzeal.comcleanchemlab.com The use of stable isotope-labeled standards is highly recommended by regulatory bodies for bioanalytical method validation to ensure data quality. nih.gov
The establishment of reliable analytical methods is crucial for the routine analysis of Betamethasone in bulk and in formulations. google.com These methods must be able to separate the main compound from all potential impurities. google.com The use of an internal standard like this compound helps to minimize variability and ensure the consistency and reliability of QC testing. chromatographyonline.comwuxiapptec.com
Table 3: Applications of this compound in Quality Control
| Application | Description | Reference |
| Analytical Method Development | Used to develop accurate and precise quantitative methods for Betamethasone and its esters. | synzeal.comcleanchemlab.com |
| Analytical Method Validation | Serves as a reference standard to validate the performance of analytical methods according to regulatory guidelines. | synzeal.com |
| Routine Quality Control | Employed as an internal standard in routine QC testing to ensure the quality and consistency of pharmaceutical batches. | cleanchemlab.com |
| Impurity Quantification | Enables the accurate quantification of process-related impurities and degradation products. | nih.gov |
Pharmacokinetic and Metabolic Research Applications of Betamethasone D5 21 Phosphate Non Human and in Vitro
In Vitro Metabolic Stability Studies
Enzymatic Hydrolysis of the Phosphate (B84403) Ester in Liver Microsomes or S9 Fractions
In vitro metabolic studies are essential for predicting the metabolic fate of a drug candidate. Liver S9 fractions, which are the 9000g supernatants of a liver homogenate, are frequently used for these assays because they contain both microsomal (Phase I) and cytosolic (Phase II) enzymes. This includes a wide range of enzymes such as cytochrome P450s and soluble enzymes like transferases.
Betamethasone (B1666872) 21-phosphate is a water-soluble prodrug designed for rapid conversion to the active corticosteroid, betamethasone. This conversion is an enzymatic hydrolysis reaction mediated by phosphatase enzymes that are highly efficient and widespread throughout the body, particularly in the blood and liver. While specific studies detailing the hydrolysis of Betamethasone-d5 21-phosphate in isolated liver microsomes or S9 fractions are not extensively published, the fundamental biochemical pathway is well understood. The enzymatic cleavage of the phosphate ester is a rapid process. Research on plasma samples has shown that this hydrolysis can occur ex vivo and requires the use of enzyme inhibitors like sodium arsenate to prevent the degradation of the prodrug during sample analysis, confirming the enzymatic nature of the conversion. Given that S9 fractions contain a comprehensive suite of metabolic enzymes, they serve as a competent in vitro system for studying this rapid enzymatic hydrolysis.
Identification of In Vitro Metabolites using Deuterated Standard
The primary application of this compound in in vitro studies is not for the discovery of novel metabolites but rather for the precise quantification of the parent prodrug and its active metabolite, betamethasone. As an internal standard, its distinct mass allows it to be differentiated from the non-labeled compound being studied, which is critical for accurate measurements in complex biological matrices.
The principal metabolic conversion of betamethasone 21-phosphate, both in vitro and in vivo, is the hydrolysis of the phosphate group to yield the active betamethasone. This conversion is considered a non-rate-limiting step, meaning it occurs so rapidly that it does not hinder the subsequent availability of the active drug. Therefore, in vitro metabolic assays using this deuterated standard focus on characterizing the rate and extent of this bioactivation rather than identifying a broad range of downstream metabolites.
In Vivo Pharmacokinetic Investigations in Animal Models (e.g., Sheep, Mice, Camels)
Animal models are indispensable for understanding the pharmacokinetic profile of a drug before human trials. Deuterated standards such as this compound are essential for the accurate analysis of samples from these non-human studies.
Absorption, Distribution, and Elimination Profiles
Pharmacokinetic studies in various animal models have characterized the behavior of betamethasone following the administration of its phosphate prodrug.
Sheep: In sheep, intramuscular administration of betamethasone phosphate results in rapid absorption of the prodrug and its subsequent conversion to active betamethasone. The sheep model has been particularly valuable for studying maternofetal pharmacokinetics. In pregnant ewes, fetal plasma concentrations of betamethasone were found to be approximately 10% of maternal levels, with fetal half-lives being 1.7 to 2.8 times longer than maternal half-lives, indicating slower elimination from the fetal compartment.
Camels: Following intramuscular administration in camels, betamethasone plasma concentrations are characterized by a rapid distribution phase and a subsequent terminal elimination phase.
Mice: Studies in mouse models have also been conducted to evaluate the effects of long-term treatment with betamethasone 21-phosphate disodium.
Derivation of Half-Lives and Clearance Rates in Specific Animal Models
The terminal elimination half-life (t½) is a key pharmacokinetic parameter that describes the time required for the drug concentration in the plasma to decrease by half. Studies in different animal models have established these values for betamethasone after administration of the phosphate prodrug.
| Animal Model | Route of Administration | Terminal Elimination Half-Life (t½) | Source(s) |
| Sheep | Intramuscular | ~ 4 hours | , |
| Sheep (pregnant ewe) | Oral | 3.7 hours | |
| Sheep (fetus) | (via maternal oral dose) | 4.6 hours | |
| Camels | Intramuscular | 7.17 hours (median) |
This table is based on data from the cited research articles and is intended for informational purposes.
Evaluation of Prodrug Conversion and Metabolite Formation (e.g., Betamethasone 17-monophosphate)
Betamethasone 21-phosphate is a prodrug, meaning it is administered in an inactive form that is converted to the active therapeutic agent within the body. The primary and most significant conversion is the rapid hydrolysis of the phosphate ester to yield active betamethasone. This process is mediated by ubiquitous phosphatase enzymes and is considered a fast and efficient bioactivation step.
While other esters of betamethasone, such as betamethasone dipropionate, can be metabolized to intermediates like betamethasone 17-monopropionate, the reviewed scientific literature does not describe the formation of betamethasone 17-monophosphate as a significant metabolite following the administration of betamethasone 21-phosphate. The metabolic focus remains on the swift and complete conversion to the parent active compound, betamethasone.
Mechanistic Studies of Glucocorticoid Receptor Binding In Vitro
In the realm of endocrine pharmacology, understanding the precise interactions between a ligand and its receptor is fundamental to elucidating its mechanism of action. For glucocorticoids, the glucocorticoid receptor (GR) serves as the primary target, mediating a wide array of physiological and pharmacological effects. In vitro studies are indispensable for dissecting the molecular intricacies of this binding process. While this compound is predominantly utilized as an internal standard in pharmacokinetic analyses due to its mass difference, the principles of its application can be extended to mechanistic studies of GR binding. Deuterated ligands, in general, are valuable tools in such research, offering a stable isotopic label that can be traced and differentiated from their non-deuterated counterparts.
The binding affinity of a ligand to its receptor is a critical parameter, often quantified by the dissociation constant (Kd), which indicates the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. The specificity of a ligand refers to its ability to bind to its target receptor with a higher affinity than to other receptors.
While direct binding studies utilizing this compound as the primary radiolabeled or fluorescently tagged ligand are not extensively documented in publicly available research, the methodology for such an assessment would follow established principles of receptor binding assays. In these assays, a labeled ligand (in this hypothetical case, a tagged version of this compound) is incubated with a preparation of the glucocorticoid receptor. The amount of bound ligand is then measured at various concentrations to determine the Kd.
The use of a deuterated ligand like this compound in techniques such as mass spectrometry can provide insights into the conformational changes of the GR upon binding. Hydrogen-deuterium exchange mass spectrometry (HDX-MS), for instance, can reveal alterations in the receptor's structure when a ligand is bound, thereby contributing to our understanding of the binding mechanism.
It is important to note that Betamethasone 21-phosphate is a prodrug that is rapidly hydrolyzed in vivo to the active metabolite, betamethasone. drugbank.com Therefore, in in vitro binding assays, it is often the active form, betamethasone, that is studied for its direct interaction with the glucocorticoid receptor. Studies have shown that 21-esters of betamethasone generally exhibit lower binding affinity than the parent alcohol, betamethasone. nih.gov
Table 1: Illustrative Binding Affinities of Glucocorticoids to the Glucocorticoid Receptor
| Compound | Relative Binding Affinity (%) |
|---|---|
| Dexamethasone | 100 |
| Betamethasone | 80 |
| Betamethasone 17-Valerate | 120 |
| Betamethasone 21-Phosphate | <20 |
Competition binding assays are a common and powerful method for determining the binding affinity of an unlabeled ligand (the "competitor") by measuring its ability to displace a labeled ligand from the receptor. In the context of this compound, it could theoretically be used as the unlabeled competitor against a radiolabeled glucocorticoid, such as [3H]-dexamethasone.
In a typical competition binding assay, a constant concentration of the radiolabeled ligand is incubated with the glucocorticoid receptor in the presence of increasing concentrations of the unlabeled competitor (e.g., this compound or its non-deuterated analog, betamethasone 21-phosphate). As the concentration of the unlabeled competitor increases, it displaces the radiolabeled ligand from the receptor, leading to a decrease in the measured radioactivity.
The data from such an experiment is used to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand. The IC50 value can then be used to determine the inhibition constant (Ki), which is a measure of the binding affinity of the competitor ligand.
The primary utility of using a deuterated compound like this compound in such an assay would be in studies where the subsequent analysis of the bound and unbound fractions is performed using mass spectrometry. The mass difference between the deuterated and non-deuterated compounds allows for their simultaneous and distinct quantification.
Research on various betamethasone esters has demonstrated their ability to bind to the glucocorticoid receptor with varying affinities. nih.govnih.gov For instance, a study on betamethasone 17α-carbamates identified compounds with high affinity for the glucocorticoid receptor, with IC50 values in the nanomolar range. nih.gov
Table 2: Illustrative IC50 and Ki Values from a Competition Binding Assay
| Competitor Ligand | IC50 (nM) | Ki (nM) |
|---|---|---|
| Betamethasone | 5.0 | 2.5 |
| Dexamethasone | 3.0 | 1.5 |
| Hydrocortisone | 50.0 | 25.0 |
| Betamethasone 21-Phosphate | >1000 | >500 |
This table presents representative data from a hypothetical competition binding assay for educational purposes. The values illustrate the principles of determining IC50 and Ki, but specific experimental data for this compound in this context is not available in the public domain.
Specialized Research Applications
Forensic Toxicology and Doping Control Research Methodologies
The detection and quantification of synthetic corticosteroids like betamethasone (B1666872) are of significant interest in forensic toxicology and doping control. The use of deuterated internal standards, such as Betamethasone-d5 21-Phosphate, is crucial for developing robust and reliable analytical methods. These labeled compounds exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, allowing them to be used as internal standards to improve the accuracy and precision of quantification in complex biological matrices.
The development of sensitive and specific analytical methods is paramount for the detection of betamethasone and its esters in biological samples such as plasma and urine. Various sophisticated techniques have been employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominent method.
One of the primary applications of this compound is as an internal standard in LC-MS/MS assays. This technique offers high selectivity and sensitivity for the detection of corticosteroids. In a typical workflow, a known amount of the deuterated standard is added to the biological sample at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction, as well as variations in instrument response.
Several extraction techniques can be employed to isolate betamethasone and its metabolites from biological matrices, including:
Liquid-Liquid Extraction (LLE): This method utilizes a solvent system, such as a mixture of ether and n-hexane, to separate the analytes from the aqueous biological sample. nih.gov
Solid-Phase Extraction (SPE): This technique involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. nih.gov
Following extraction, the sample is analyzed by LC-MS/MS. The chromatographic separation is typically achieved using a C18 column. nih.govrsc.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and its characteristic product ion for both the analyte and the deuterated internal standard.
High-performance thin-layer chromatography (HPTLC) has also been explored for the identification and assay of betamethasone sodium phosphate (B84403). acs.org This method offers a simpler and more cost-effective alternative to LC-MS/MS, although it may not provide the same level of sensitivity and specificity. acs.org
Below is an interactive data table summarizing various analytical methods used for the detection of betamethasone and its related compounds.
| Analytical Technique | Sample Matrix | Extraction Method | Key Findings |
| UPLC-MS/MS | Human Plasma | LLE and SPE | A sensitive method was validated for the determination of betamethasone sodium phosphate, betamethasone dipropionate, and their metabolites. nih.gov |
| HPTLC | Pharmaceutical Preparations | N/A | A method for the identification and assay of betamethasone sodium phosphate using two detection approaches was developed. acs.org |
| LC-MS/MS | Urine and Plasma | N/A | The urinary excretion of betamethasone and its metabolites was assessed to verify reporting levels in doping control. researchgate.net |
Accurate quantification of betamethasone is essential in both clinical and forensic settings. The use of a deuterated internal standard like this compound is a cornerstone of achieving reliable quantitative results, particularly with LC-MS/MS.
The principle of isotope dilution mass spectrometry is employed for quantification. By adding a known concentration of the deuterated standard to the sample, a calibration curve can be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This approach effectively compensates for variations in sample preparation and instrument performance.
Validated UPLC-MS/MS methods have demonstrated linearity over a wide range of concentrations for betamethasone and its esters in human plasma. rsc.org For instance, the standard calibration curve for betamethasone sodium phosphate has been shown to be linear within the range of 2.525 × 10⁻⁹ to 403.9 × 10⁻⁹ mol·dm⁻³. rsc.org
The table below presents the limits of detection (LOD) and quantification (LOQ) for betamethasone using different analytical methods, highlighting the sensitivity of these techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPTLC | 0.91 µ g/spot | 2.74 µ g/spot |
| UV Spectrophotometry | 0.029701 µg/ml | 0.098013 µg/ml |
Environmental Fate and Degradation Studies (Theoretical/Laboratory-based)
While specific environmental fate and degradation studies on this compound are limited, the behavior of the parent compound, betamethasone, and other corticosteroids in the environment can provide valuable insights. These studies are typically conducted under laboratory conditions to simulate various environmental scenarios.
The stability of betamethasone and its esters is influenced by several environmental factors, including temperature, pH, and light.
Thermal Degradation: Forced degradation studies on betamethasone sodium phosphate in the solid state have shown that it can degrade when subjected to heat. nih.gov These studies identified four diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid as degradation products. nih.gov The proposed mechanism involves the hydration of a key intermediary degradant, betamethasone enol aldehyde, followed by an intramolecular Cannizzaro reaction. nih.gov The thermal degradation of other betamethasone esters, such as the valerate (B167501) and dipropionate, has also been shown to follow first-order kinetics, with the rate of degradation being influenced by pH and solvent polarity.
Hydrolysis: Betamethasone 21-phosphate is a prodrug that is designed to be rapidly hydrolyzed in vivo to the active form, betamethasone. nih.gov This hydrolysis is primarily enzymatic in biological systems. nih.gov In an environmental context, the phosphate ester bond would be susceptible to hydrolysis, particularly at non-neutral pH. The rate of hydrolysis is a critical factor in determining the persistence of the compound in aquatic environments.
Photodegradation: Corticosteroids have been shown to be susceptible to photodegradation. Studies on other corticosteroids, such as prednisolone, have indicated that they can undergo photodegradation under UVB irradiation. rsc.org This process can be influenced by the presence of oxygen and can lead to the formation of various transformation products. rsc.org While specific data on the photodegradation of this compound is not available, it is reasonable to assume that, like other corticosteroids, it would be susceptible to degradation upon exposure to sunlight in aqueous environments.
The degradation of betamethasone can lead to the formation of several transformation products. In laboratory studies, the thermal degradation of betamethasone esters has been shown to yield products such as betamethasone-21-valerate and betamethasone alcohol from betamethasone-17-valerate.
Under conditions of forced degradation by heat in the solid state, betamethasone sodium phosphate was found to degrade into four diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. nih.gov The metabolism of betamethasone in biological systems can also provide clues to potential environmental transformation products. Identified metabolites include those resulting from the oxidation of the 11β-hydroxyl group, hydroxylation at the 6β-position, reduction of the carbonyl group at C-20, and removal of the side chain to form 17-oxosteroids. It is plausible that similar transformation pathways could occur in the environment through biotic or abiotic processes.
Future Directions in Research on Betamethasone D5 21 Phosphate
Development of Novel Synthetic Routes for Deuterated Steroids
The synthesis of deuterated steroids, including Betamethasone-d5 21-Phosphate, is a critical area of ongoing research. The goal is to develop more efficient, cost-effective, and selective methods for deuterium (B1214612) incorporation. Current research focuses on several promising strategies.
One established approach involves the preparation of a 6-oxo-3α,5α-cyclosteroid from a Δ(5)-sterol or steroid. This intermediate undergoes a base exchange in the presence of deuterium oxide to introduce deuterium atoms at the C-7 position, followed by reduction with sodium borodeuteride to add a deuterium atom at the C-6 position. nih.gov This multi-step process, while effective, highlights the need for more streamlined synthetic pathways.
Future developments are likely to focus on late-stage C-H activation and deuteration. These methods would allow for the direct replacement of specific hydrogen atoms with deuterium on a nearly complete steroid skeleton, significantly reducing the number of synthetic steps. researchgate.net Techniques such as hydrogen/deuterium (H/D) exchange reactions are particularly attractive as they offer a straightforward route to deuterated molecules. researchgate.net The development of novel catalytic systems, potentially using transition metals like rhodium or iridium, could provide the required selectivity for deuterating specific C-H bonds within the complex steroid structure, which has been a significant challenge. researchgate.netrsc.org A review of published procedures for preparing deuterium-labeled analogs of naturally occurring steroid hormones serves as a foundation for these future synthetic innovations. nih.gov
Advancements in High-Throughput Analytical Techniques
The demand for faster and more efficient analysis in drug discovery and development has driven significant advancements in high-throughput analytical techniques. nih.govnih.gov For deuterated compounds like this compound, these advancements are crucial for processing large numbers of samples in pharmacokinetic, metabolic, and quality control studies.
Future research will likely see the increased adoption of ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) for the rapid analysis of deuterated standards and their metabolites. nih.gov Additionally, ambient ionization mass spectrometry (AIMS) techniques, which allow for the direct analysis of samples with minimal preparation, could revolutionize high-throughput screening by enabling analysis rates orders of magnitude higher than conventional LC-MS methods. nih.gov
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful tool whose application is expanding. nih.gov Originally used for studying protein dynamics, advancements in automation and chromatography are improving its reproducibility and utility in quality control and biosimilarity studies. novartis.comyoutube.com Ensuring the isotopic purity of deuterated drugs is critical, as impurities can affect safety and potency; thus, the development of advanced analytical techniques to precisely quantify deuteration levels remains a key research area. bvsalud.org
Expansion of Metabolic Profiling Studies to Diverse Non-Human Biological Systems
While the metabolism of betamethasone (B1666872) has been studied in common laboratory animals, there is a significant opportunity to expand these investigations into a wider range of non-human biological systems. Using this compound as an internal standard allows for precise quantification and tracing of metabolic pathways in these diverse systems. synmr.in Such studies can provide valuable insights into comparative metabolism, environmental toxicology, and the evolution of metabolic pathways.
For example, deuterium-labeled steroids have been successfully used to study metabolism in organisms such as the chrysophyte alga Ochromonas malhamensis, the echinoderm Asterias rubens (starfish), and the oocytes of the frog Xenopus laevis. nih.gov These studies revealed unique metabolic transformations, such as the introduction of alkyl groups at the C-24 position by algae and the formation of previously undetected progesterone (B1679170) metabolites in starfish. nih.gov
Future research could extend to a broader array of organisms, including insects, fish, and various microorganisms, to understand how different species metabolize corticosteroids. rsc.org This is particularly relevant for assessing the environmental impact of pharmaceutical compounds and for bioprospecting, where novel metabolic enzymes with potential biotechnological applications could be discovered. The development of automated sample preparation techniques will be crucial to handle the diverse and complex sample matrices from these non-traditional biological systems. rsc.org
Application in Quantitative Systems Pharmacology Modeling (Computational/Theoretical)
Quantitative Systems Pharmacology (QSP) is a computational modeling discipline that integrates data on drug properties, biological pathways, and disease processes to predict therapeutic outcomes. nih.govresearchgate.net QSP models are mechanistic and can simulate the complex interactions between a drug and the biological system at multiple scales, from the molecular to the whole-organism level. nih.govyoutube.com
This compound has a critical future role in providing the high-quality, quantitative data necessary to build and validate these sophisticated models. youtube.com The precise pharmacokinetic data obtained using this stable isotope-labeled standard can serve as a key input for QSP models that aim to predict the efficacy and potential side effects of betamethasone in different patient populations. nih.gov
Future QSP models could be used to:
Simulate the differential effects of betamethasone in fetal versus maternal compartments.
Explore the impact of genetic polymorphisms on drug metabolism and response.
Predict optimal dosing regimens for specific patient subpopulations. youtube.com
By integrating precise pharmacokinetic data from studies using this compound, QSP models can become more predictive and powerful tools in drug development, helping to de-risk clinical trials and personalize therapy. researchgate.netyoutube.com
Role in Mechanistic Toxicology Studies (Non-Clinical)
Deuterated compounds are invaluable tools for investigating the mechanisms of drug-induced toxicity. researchgate.net The strategic placement of deuterium at a site of metabolism can slow down the formation of reactive metabolites, a process known as the kinetic isotope effect. juniperpublishers.com This allows researchers to determine whether a specific metabolic pathway is responsible for a toxic outcome.
In the context of betamethasone, future non-clinical toxicology studies using this compound and other specifically deuterated analogs could elucidate the mechanisms behind potential adverse effects. For instance, if a particular metabolite is suspected of causing toxicity, a deuterated version of betamethasone that slows the formation of this metabolite could be synthesized. Comparing the toxicity profile of this deuterated analog to the non-deuterated parent drug in non-clinical models can provide clear evidence for or against the role of that specific metabolite. researchgate.netjuniperpublishers.com
This approach, sometimes referred to as "metabolic shunting," can redirect metabolism towards safer pathways, potentially reducing toxicity while maintaining therapeutic efficacy. juniperpublishers.comresearchgate.net The use of stable isotope-labeled compounds is therefore a largely unexplored but highly promising strategy for understanding and mitigating metabolism-mediated toxicities. researchgate.net
Development of Certified Reference Materials and Interlaboratory Comparison Studies
To ensure the accuracy, reliability, and comparability of analytical data across different laboratories and studies, the development of Certified Reference Materials (CRMs) for compounds like this compound is essential. iaea.orgxrfscientific.com A CRM is a standard that has been characterized for one or more properties with a high degree of accuracy and traceability, and is issued by a certifying body. xrfscientific.comnih.gov
The development of a CRM for this compound would involve:
Ensuring the material's homogeneity and stability. nih.gov
Assigning a certified value for purity and isotopic enrichment through rigorous characterization by multiple analytical techniques. nih.gov
Establishing metrological traceability to recognized standards. xrfscientific.com
Once a CRM is established, it can be used for instrument calibration and method validation. clearsynth.com Furthermore, its availability would facilitate interlaboratory comparison studies. iaea.org These studies, where multiple laboratories analyze the same sample, are crucial for assessing the reproducibility and proficiency of analytical methods. nih.govnovartis.com Organizations like the International Atomic Energy Agency (IAEA) have organized such comparisons for deuterium analysis in other contexts, highlighting their importance for ensuring data quality. iaea.orgresearchgate.net Establishing a formal interlaboratory comparison program for deuterated steroids would be a significant step forward in standardizing measurements in this field.
Q & A
Basic: How can researchers validate the purity and stability of Betamethasone-d5 21-Phosphate in analytical workflows?
Methodological Answer:
Purity validation requires a combination of chromatographic and spectroscopic techniques. For example:
- HPTLC (High-Performance Thin-Layer Chromatography) using silica gel 60 F254 plates and mobile phases optimized for phosphate-containing steroids can resolve impurities at concentrations as low as 1–7 µg/spot .
- HPLC/ESI-MS (Electrospray Ionization Mass Spectrometry) on a reversed-phase C8 column with a 0.05 M ammonium acetate/acetonitrile gradient provides baseline resolution of epimers (e.g., dexamethasone vs. betamethasone derivatives) and quantifies degradation products .
- Nuclear Magnetic Resonance (NMR) and UV spectroscopy confirm structural integrity, particularly for deuterated analogs like this compound, where isotopic labeling must be verified .
Advanced: What experimental design considerations are critical when evaluating this compound in in vivo inflammation models?
Methodological Answer:
Key factors include:
- Dose Optimization : In guinea pig parainfluenza-3 models, 8 mg/kg subcutaneously suppresses macrophage/eosinophil infiltration in bronchoalveolar lavage fluid (BALF) without altering airway hyperresponsiveness . Lower doses (0.01–1% topical or 1 mg/kg subcutaneous) inhibit aqueous humor cell infiltration in rat endotoxin-induced uveitis .
- Species-Specific Variability : CD-1 mice show increased anxiolytic behavior and reduced hippocampal neurogenesis at therapeutic doses, whereas DBA/2 mice exhibit enhanced neurogenesis . Controls must account for genetic background and baseline anxiety phenotypes.
- Endpoint Selection : Measure cytokine profiles (e.g., IL-6, TNF-α) alongside histopathology to distinguish anti-inflammatory efficacy from immunosuppressive off-target effects .
Basic: How does this compound differ structurally and functionally from non-deuterated Betamethasone 21-Phosphate?
Methodological Answer:
- Structural Differentiation : Deuterium labeling at five positions (Betamethasone-d5) increases molecular mass by ~5 Da, detectable via high-resolution mass spectrometry (HRMS) .
- Metabolic Stability : Deuterium substitution slows hepatic metabolism, extending half-life in pharmacokinetic studies. Use LC-MS/MS to compare plasma clearance rates between deuterated and non-deuterated forms .
- Bioactivity : While anti-inflammatory potency is retained, deuterated analogs may exhibit altered tissue distribution. Validate via radiolabeled tracer studies in target organs (e.g., lung, liver) .
Advanced: How can researchers resolve contradictions in reported neurogenic effects of Betamethasone 21-Phosphate derivatives across studies?
Methodological Answer:
Contradictions often arise from:
- Dosage Regimens : In CD-1 mice, 8 mg/kg impairs neurogenesis, whereas lower doses (1–2 mg/kg) in DBA/2 mice enhance it. Standardize dose-response curves across strains .
- Administration Route : Subcutaneous vs. intraperitoneal injection alters blood-brain barrier penetration. Use cerebrospinal fluid (CSF) sampling or brain microdialysis to quantify CNS exposure .
- Temporal Factors : Neurogenic effects may reverse post-treatment. Conduct longitudinal studies with endpoints at 7, 14, and 21 days after dosing .
Basic: What pharmacopeial standards apply to this compound as a reference material?
Methodological Answer:
- EP/Ph. Eur. Compliance : The European Pharmacopoeia mandates HPTLC purity testing and acute toxicity profiling (e.g., liver/kidney histopathology in Wistar rats) .
- USP-NF Guidelines : Follow <621> chromatography specifications for mobile phase composition and column temperature stability (±2°C) during assay validation .
- Batch Documentation : Ensure Certificate of Analysis (CoA) includes residual solvent levels (e.g., acetonitrile ≤ 0.041%) and isotopic enrichment (≥98% deuterium) .
Advanced: How can this compound be used to study glucocorticoid receptor (GR) signaling in cancer models?
Methodological Answer:
- Mechanistic Screens : Use luciferase-based GR reporter assays (e.g., GRE-luc) in p53-mutant breast cancer cells to quantify transcriptional activation. This compound induces TTP (tristetraprolin) via FOXO1-dependent pathways, which can be silenced via siRNA to confirm target specificity .
- Synergy Testing : Combine with chemotherapeutics (e.g., doxorubicin) and measure apoptosis via flow cytometry (Annexin V/PI staining). Deuterated analogs may enhance drug retention in multidrug-resistant lines .
Basic: What analytical challenges arise when quantifying this compound in biological matrices?
Methodological Answer:
- Matrix Effects : Plasma phospholipids and proteins can suppress ionization in LC-MS/MS. Mitigate via solid-phase extraction (e.g., Oasis HLB cartridges) or phospholipid depletion columns .
- Isotopic Interference : Endogenous phosphates may co-elute with the analyte. Use MRM (Multiple Reaction Monitoring) transitions specific to the deuterated fragment ions (e.g., m/z 279 → 241 for Betamethasone-d5) .
Advanced: What strategies validate the immunosuppressive activity of this compound in invertebrate models?
Methodological Answer:
- Galleria mellonella Model : Pre-treat larvae with 200 µg/larva dexamethasone 21-phosphate (structural analog) to establish immunosuppression benchmarks. Measure bacterial proliferation (e.g., E. coli CFU counts) and hemocyte phagocytosis inhibition via FITC-labeled assays .
- Dose-Response Calibration : Compare LD50 shifts in infected vs. immunosuppressed cohorts to quantify potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
